molecular formula C22H23ClN4O3 B2421502 N1-(5-chloro-2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide CAS No. 953941-68-9

N1-(5-chloro-2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide

Cat. No.: B2421502
CAS No.: 953941-68-9
M. Wt: 426.9
InChI Key: OFIWJTTWRQCTLF-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of functional groups, including a chloro-substituted phenyl ring, a cyano group, and a morpholino moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-cyanophenylamine with oxalyl chloride to form an intermediate compound.

    Coupling Reaction: The intermediate is then reacted with 3-(2-phenylmorpholino)propylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-chloro-2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)urea
  • N1-(5-chloro-2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)carbamate

Uniqueness

N1-(5-chloro-2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and efficacy in various applications.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c23-18-8-7-17(14-24)19(13-18)26-22(29)21(28)25-9-4-10-27-11-12-30-20(15-27)16-5-2-1-3-6-16/h1-3,5-8,13,20H,4,9-12,15H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIWJTTWRQCTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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